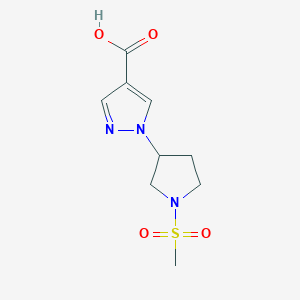
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a methylsulfonyl group. The molecule also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The pyrazole ring is substituted with a carboxylic acid group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrazole rings would give the molecule a certain degree of rigidity. The electron-withdrawing nature of the sulfonyl and carboxylic acid groups could influence the electronic distribution within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrrolidine ring might undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could enhance the compound’s solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Pyrazole derivatives, including those related to the chemical , have been synthesized and studied for their molecular structure using methods like X-ray diffraction and density-functional-theory (DFT) calculations. This is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2012).
Experimental and Quantum-Chemical Studies : The reaction mechanisms of pyrazole derivatives have been explored through experimental and theoretical approaches, highlighting the potential for varied applications in chemical synthesis (Yıldırım et al., 2005).
Chemical Functionalization and Applications
Functionalization Reactions : Research has been conducted on the functionalization of pyrazole-3-carboxylic acid, which is relevant for creating new chemical entities with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).
Iron(II) Complexes : Studies have shown that pyrazole derivatives can form complexes with metals like iron, leading to materials with interesting properties like spin-crossover, which could be useful in magnetic and electronic applications (Cook et al., 2015).
Nano Organo Solid Acids : Pyrazole derivatives have been utilized in the synthesis of novel nano organo solid acids, indicating their potential in catalysis and green chemistry applications (Zolfigol et al., 2015).
Synthesis of Condensed Pyrazoles : Pyrazole derivatives have been used in cross-coupling reactions to create condensed pyrazoles, which are important in medicinal chemistry and materials science (Arbačiauskienė et al., 2011).
Magnetically Separable Catalysts : Research has been conducted on using pyrazole derivatives in the development of magnetically separable catalysts for organic synthesis, which is a significant advancement in sustainable chemistry (Zhang et al., 2016).
Synthesis of Amino Dicarbonyl Compounds : Pyrazole derivatives have been employed in the synthesis of functionalized ligands, important for developing new pharmaceuticals and chemical reagents (Meskini et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-(1-methylsulfonylpyrrolidin-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-17(15,16)11-3-2-8(6-11)12-5-7(4-10-12)9(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRYGFNRZVLIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




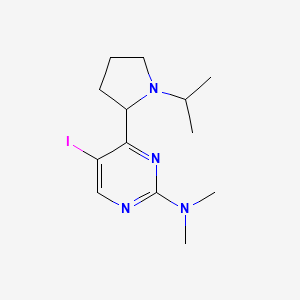
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)

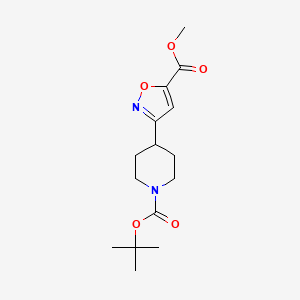
![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)
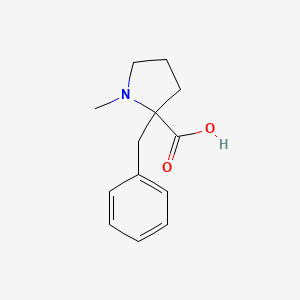
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
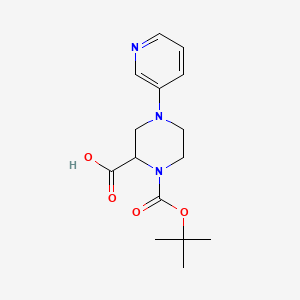
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
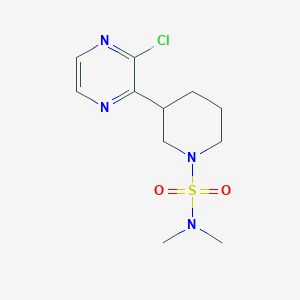
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)
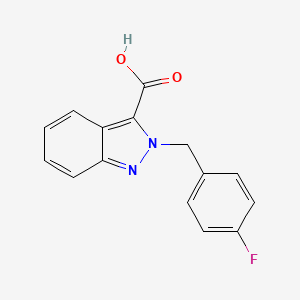
![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)